Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a carbamate group and an ether linkage. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester typically involves the reaction of 1-methoxy-2-methylpropanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Reactants: 1-methoxy-2-methylpropanol and methyl isocyanate.
Conditions: The reaction is usually conducted at room temperature with a suitable solvent such as dichloromethane.
Catalysts: A catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.
Major Products
The major products formed from these reactions include carbamic acid derivatives, alcohols, and various substituted esters.
Scientific Research Applications
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate or a prodrug.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable carbamate adducts.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (1-methoxy-2-methylpropyl)-, ethyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, propyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, butyl ester
Uniqueness
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is unique due to its specific ester group and ether linkage, which confer distinct reactivity and functional properties compared to other carbamate esters
Properties
CAS No. |
78999-66-3 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(10-3)8-7(9)11-4/h5-6H,1-4H3,(H,8,9) |
InChI Key |
PCHIPIMWCMTXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.